An In-Depth Technical Guide to (TYR43)-PTH (43-68) (HUMAN): A C-Terminal Fragment for Probing Novel Parathyroid Hormone Signaling
An In-Depth Technical Guide to (TYR43)-PTH (43-68) (HUMAN): A C-Terminal Fragment for Probing Novel Parathyroid Hormone Signaling
This guide provides a comprehensive technical overview of the synthetic human parathyroid hormone (PTH) fragment, (TYR43)-PTH (43-68). Designed for researchers, scientists, and drug development professionals, this document delves into the peptide's fundamental properties, its biological significance as a tool for investigating C-terminal PTH signaling, and detailed protocols for its application in a research setting.
Executive Summary: Beyond the N-Terminus
For decades, research on parathyroid hormone has overwhelmingly focused on the N-terminal (1-34) region, which exerts the canonical effects on calcium and phosphate homeostasis through the well-characterized Type 1 PTH Receptor (PTH1R).[1][2] However, the full-length PTH(1-84) molecule is extensively metabolized, leading to a preponderance of circulating C-terminal fragments.[1][3] Initially dismissed as inactive byproducts, these C-terminal fragments are now understood to possess distinct biological activities, often opposing the actions of N-terminal PTH.[1][4] They interact with a putative, distinct C-terminal PTH receptor (CPTHR), opening a new frontier in mineral and bone metabolism research.[2][4]
The (TYR43)-PTH (43-68) peptide is a critical tool designed to explore this novel signaling axis. This guide will illuminate the rationale behind its specific design, its molecular characteristics, and its practical application in the laboratory.
Peptide Core Specifications
A precise understanding of the peptide's molecular identity is foundational for any rigorous scientific investigation. The key specifications for (TYR43)-PTH (43-68) (HUMAN) are summarized below.
| Property | Value | Source(s) |
| Amino Acid Sequence | Tyr-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly | [1][5][6] |
| One-Letter Code | YRDAGSQRPRKKEDNVLVESHEKSLG | [6] |
| Molecular Weight | ~2999.32 g/mol | [1][5] |
| Molecular Formula | C₁₂₆H₂₀₈N₄₂O₄₃ | [1][5] |
| CAS Number | 92952-95-9 | [6] |
Note: The native human PTH sequence contains Phenylalanine (Phe) at position 43. The substitution with Tyrosine (Tyr) in this synthetic peptide is a deliberate modification for experimental purposes, as detailed in Section 3.2.
Scientific Rationale and Biological Context
The design of (TYR43)-PTH (43-68) is not arbitrary. It is a product of specific needs within the field of PTH research, grounded in decades of evolving understanding of the hormone's complex physiology.
The Emerging Role of C-Terminal PTH Fragments
The classical understanding of PTH action involves the N-terminal fragment binding to the PTH1R, a G-protein coupled receptor, primarily stimulating cAMP/PKA and PLC/PKC pathways in bone and kidney to regulate calcium and phosphate levels.[7][8] However, C-terminal fragments like PTH(7-84) do not bind to the PTH1R but have been shown to antagonize the effects of full-length PTH.[1][3]
In vivo and in vitro studies have demonstrated that synthetic C-terminal fragments can:
-
Decrease serum calcium concentration.[1]
-
Inhibit bone resorption.[4]
-
Promote apoptosis in osteocytes.[4]
These effects strongly suggest the existence of a unique C-terminal PTH receptor (CPTHR), which is highly expressed in bone cells, particularly osteocytes.[2][6] The PTH (43-68) sequence lies within the larger C-terminal domain and is a region of interest for defining the minimal sequence required for CPTHR binding and activation.
The Critical Tyrosine Substitution at Position 43
The substitution of the native Phenylalanine with a Tyrosine at position 43 is a key functional modification. The phenolic ring of tyrosine provides a site for electrophilic substitution, making it the primary target for radioiodination, most commonly with Iodine-125 (¹²⁵I).[9][10]
This modification is a well-established technique to produce a high-specific-activity radioligand.[9] The resulting ¹²⁵I-(Tyr43)-PTH (43-68) can then be used in highly sensitive quantitative assays to:
-
Characterize the binding affinity (Kd) and density (Bmax) of the CPTHR on target cells and tissues.
-
Perform competitive binding experiments to screen for novel agonists or antagonists of the CPTHR.
-
Aid in the purification and isolation of the CPTHR protein.[6]
The diagram below illustrates the rationale for this experimental design.
Caption: Experimental design rationale for (TYR43)-PTH (43-68).
Methodologies and Experimental Protocols
This section provides validated, step-by-step protocols relevant to the synthesis, purification, and application of (TYR43)-PTH (43-68). These protocols are designed to be self-validating systems, ensuring reproducibility and scientific rigor.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of (TYR43)-PTH (43-68) is achieved using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology.
Principle: The peptide is assembled step-by-step from the C-terminus to the N-terminus while anchored to an insoluble polymer resin. The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base (piperidine), and the next Fmoc-protected amino acid is then "coupled" to the newly exposed amine.
Workflow Diagram:
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Protocol:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (3 eq.), an activator like HBTU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. A negative result (yellow beads) is required before proceeding.
-
-
Washing: Wash the resin with DMF (3 times).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence, finishing with Tyr(tBu) at position 43.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
-
Precipitation and Collection: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude synthetic peptides contain deletion sequences and other impurities that must be removed. RP-HPLC is the gold standard for peptide purification based on hydrophobicity.
Principle: The peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) in a high-aqueous mobile phase. A gradient of increasing organic solvent (acetonitrile) is applied, causing peptides to elute based on their hydrophobicity, with more hydrophobic peptides eluting later.
Detailed Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
System Setup:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV detector set to 214 nm and 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the dissolved crude peptide.
-
Apply a linear gradient, for example, from 5% B to 65% B over 60 minutes.
-
Causality: The shallow gradient is crucial for resolving peptides with similar hydrophobicities, which is common in synthetic peptide mixtures.
-
-
Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95% is typically required). Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain a stable, purified peptide powder.
Quality Control: Mass Spectrometry
Confirming the molecular identity of the final product is a non-negotiable step for scientific integrity.
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, techniques like MALDI-TOF or ESI-MS can provide a highly accurate molecular weight that can be compared against the theoretical calculated weight.
Detailed Protocol:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis (Example with ESI-MS):
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap analyzer).
-
Acquire the mass spectrum. The ESI process typically generates multiple charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
-
Data Interpretation: Deconvolute the resulting m/z spectrum to determine the parent mass (M) of the peptide.
-
Validation: Compare the observed mass with the calculated theoretical mass. A match within a narrow tolerance (e.g., <5 ppm for high-resolution MS) confirms the identity of the synthesized (TYR43)-PTH (43-68) peptide.
Application: Radioligand Binding Assay
This protocol outlines the use of ¹²⁵I-(Tyr43)-PTH (43-68) to characterize the CPTHR in a cell membrane preparation.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line suspected to express the CPTHR (e.g., osteocyte-like MLO-Y4 cells). Homogenize cells in a cold buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup (96-well plate format):
-
Total Binding: Add cell membranes, binding buffer, and a known concentration of ¹²⁵I-(Tyr43)-PTH (43-68) to wells.
-
Non-specific Binding: Add cell membranes, binding buffer, ¹²⁵I-(Tyr43)-PTH (43-68), and a large excess (e.g., 1 µM) of unlabeled (Tyr43)-PTH (43-68). Causality: The excess unlabeled peptide will occupy all specific binding sites, so any remaining radioactivity represents non-specific binding to the filter or tube.
-
Competitive Binding: For determining the affinity of a test compound, add cell membranes, ¹²⁵I-(Tyr43)-PTH (43-68), and serial dilutions of the unlabeled test compound.
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 90 minutes) to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filter discs into scintillation vials or a compatible plate and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For competitive binding, plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).
-
Conclusion and Future Directions
The (TYR43)-PTH (43-68) peptide is a purpose-built chemical tool essential for the investigation of non-canonical PTH signaling. Its design, leveraging a C-terminal fragment backbone with a tyrosine substitution for radiolabeling, enables precise and sensitive characterization of the C-terminal PTH receptor. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and application of this peptide, ensuring the generation of high-quality, reproducible data.
Future research utilizing this peptide will be pivotal in fully elucidating the molecular identity of the CPTHR, mapping its downstream signaling pathways, and understanding its physiological role in bone and mineral metabolism, particularly in disease states like chronic kidney disease where C-terminal fragments accumulate.
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D'Amour, P., Brossard, J. H., & Rousseau, L. (2011). "Carboxyl-terminal parathyroid hormone fragments: biologic effects". Journal of nephrology, 24 Suppl 18, S22–S27. [Link]
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Divieti, P., Geller, A. I., & Suliman, G. (2005). "Receptors specific for the carboxyl-terminal region of parathyroid hormone on bone-derived cells: determinants of ligand binding and bioactivity". Endocrinology, 146(4), 1863–1870. [Link]
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Gao, P., & D'Amour, P. (2019). "Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder". International journal of molecular sciences, 20(1), 183. [Link]
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D'Amour, P. (2005). "Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology". Current opinion in nephrology and hypertension, 14(4), 337–342. [Link]
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Divieti, P., & Geller, A. I. (2010). "Synthesis and Characterization of Novel Biotinylated Carboxyl-terminal Parathyroid Hormone Peptides that Specifically Crosslink to the CPTH-receptor". The open bone journal, 2, 57–64. [Link]
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Souberbielle, J. C., & D'Amour, P. (2019). "Parathyroid hormone results interpretation in the background of variable analytical performance". Clinical chemistry and laboratory medicine, 57(2), 156–166. [Link]
- Gensure, R. C., Gardella, T. J., & Jüppner, H. (2005). "Parathyroid hormone and parathyroid hormone-related peptide, and their receptors".
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Silva, B. C., & Bilezikian, J. P. (2015). "Parathyroid hormone: anabolic and catabolic actions on the skeleton". Current opinion in pharmacology, 22, 41–50. [Link]
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Bastepe, M., & Jüppner, H. (2005). "Parathyroid hormone signaling in bone and kidney". Current opinion in endocrinology, diabetes, and obesity, 12(6), 489–496. [Link]
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Coin, I., D'Este, E., & Gatto, B. (2014). "Methods and protocols of modern solid phase peptide synthesis". Methods in molecular biology (Clifton, N.J.), 1146, 3–27. [Link]
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Conlon, J. M. (2007). "Purification of naturally occurring peptides by reversed-phase HPLC". Nature protocols, 2(1), 191–197. [Link]
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Wojtkiewicz, M. T., & Gundry, R. L. (2021). "Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows". Current protocols, 1(4), e109. [Link]
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Hoare, S. R., & Usdin, T. B. (1999). "Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors". Journal of pharmacological and toxicological methods, 42(1), 31–41. [Link]
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- Kumar, K., & Woolum, J. A. (2021). "Radioiodination of Peptides and Proteins". In StatPearls.
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Nakano, D., Watanabe, H., Kosuke, S., & Ono, M. (2024). "A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins". Bioconjugate chemistry. [Link]
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Sugiharti, R. J., Maharani, R., Kurniawan, F., Kartasasmita, R. E., & Tjahjono, D. H. (2024). "Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2". RSC advances, 14(18), 12854–12869. [Link]
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Wang, Y., et al. (2023). "Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures". Molecules (Basel, Switzerland), 28(15), 5786. [Link]
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NextSDS. "(TYR43)-PTH (43-68) (HUMAN) — Chemical Substance Information". NextSDS Website. [Link]
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